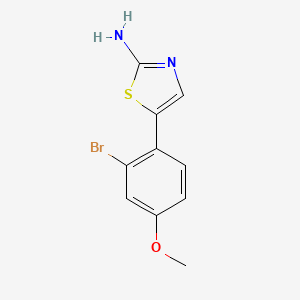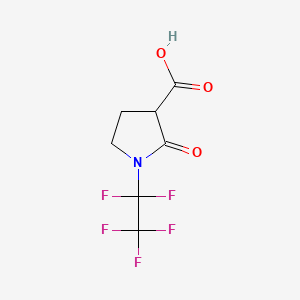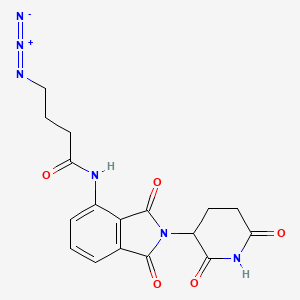
Pomalidomide-CO-C3-azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pomalidomide-CO-C3-azide is a derivative of pomalidomide, an immunomodulatory drug primarily used in the treatment of multiple myeloma
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pomalidomide-CO-C3-azide typically involves a multi-step process. One common method includes the reaction of pomalidomide with a suitable azide reagent under controlled conditions. The process may involve the use of coupling agents and solvents to facilitate the reaction. For instance, a continuous flow synthesis approach has been developed to improve the efficiency and yield of the synthesis .
Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques that ensure high purity and yield. Methods such as continuous flow synthesis are preferred due to their scalability and reproducibility. These methods allow for the production of this compound with a purity greater than 99%, making them suitable for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions: Pomalidomide-CO-C3-azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in click chemistry reactions, forming triazoles.
Reduction Reactions: The azide group can be reduced to an amine under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Copper(I) catalysts are often used in click chemistry reactions involving azides.
Reduction Reactions: Reducing agents such as hydrogen gas or hydrides can be used to convert the azide group to an amine.
Oxidation Reactions: Oxidizing agents like peroxides may be used, though these reactions are less frequently employed.
Major Products Formed:
Triazoles: Formed from click chemistry reactions.
Amines: Formed from the reduction of the azide group.
Applications De Recherche Scientifique
Pomalidomide-CO-C3-azide has a wide range of scientific research applications:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Employed in the study of protein-protein interactions and cellular processes.
Mécanisme D'action
Pomalidomide-CO-C3-azide exerts its effects through multiple mechanisms:
Binding to Cereblon (CRBN): This interaction is crucial for its immunomodulatory and antineoplastic activities.
Inhibition of Angiogenesis: The compound inhibits the formation of new blood vessels, which is essential for tumor growth.
Induction of Apoptosis: It promotes the programmed cell death of cancer cells by modulating various signaling pathways.
Comparaison Avec Des Composés Similaires
Thalidomide: The parent compound of pomalidomide, known for its immunomodulatory and antiangiogenic properties.
Lenalidomide: Another derivative of thalidomide, with enhanced potency and reduced toxicity compared to thalidomide.
Pomalidomide: The base compound from which pomalidomide-CO-C3-azide is derived, used primarily in the treatment of multiple myeloma.
Uniqueness: this compound is unique due to its azide functional group, which allows for versatile chemical modifications and applications in click chemistry. This makes it particularly valuable in the development of targeted therapies and PROTACs, setting it apart from other IMiDs .
Propriétés
Formule moléculaire |
C17H16N6O5 |
|---|---|
Poids moléculaire |
384.3 g/mol |
Nom IUPAC |
4-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]butanamide |
InChI |
InChI=1S/C17H16N6O5/c18-22-19-8-2-5-12(24)20-10-4-1-3-9-14(10)17(28)23(16(9)27)11-6-7-13(25)21-15(11)26/h1,3-4,11H,2,5-8H2,(H,20,24)(H,21,25,26) |
Clé InChI |
IQDAUQZEUZNBJF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


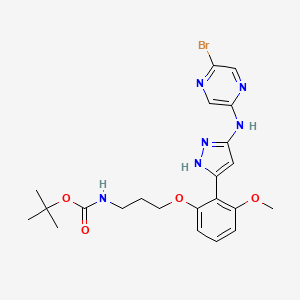
![(6S)-6-(chlorosulfonyloxymethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B14776351.png)
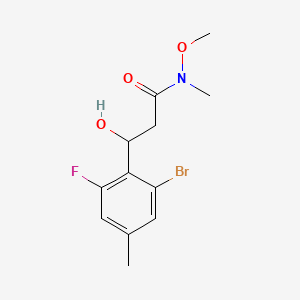
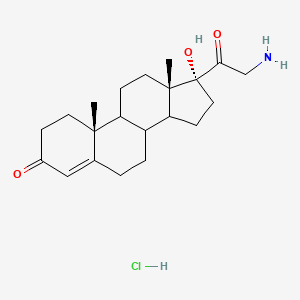
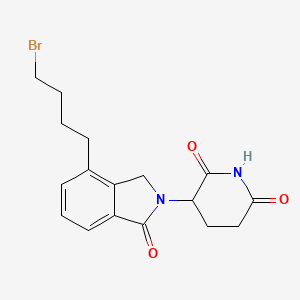
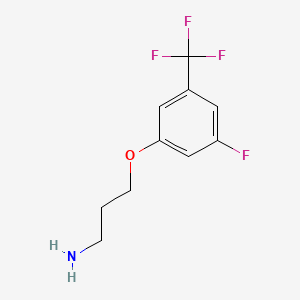


![4'-Bromo-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14776376.png)
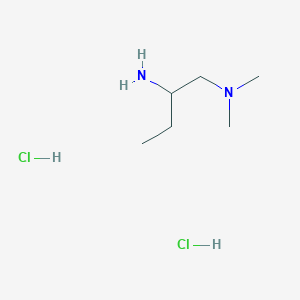
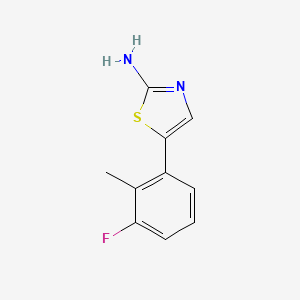
![2-amino-3-methyl-N-propan-2-yl-N-[[3-(trifluoromethyl)phenyl]methyl]butanamide](/img/structure/B14776396.png)
